molecular formula C16H10FNO B1392211 4-(3-Fluorobenzoyl)isoquinoline CAS No. 1187166-24-0

4-(3-Fluorobenzoyl)isoquinoline

Cat. No.: B1392211
CAS No.: 1187166-24-0
M. Wt: 251.25 g/mol
InChI Key: IWTVRXUGAYJMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorobenzoyl)isoquinoline is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a fluorine atom on the benzoyl group attached to the isoquinoline ring, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Bischler-Napieralski reaction, where a precursor bearing a pre-fluorinated benzene ring undergoes cyclization to form the isoquinoline framework . Another approach involves the direct introduction of fluorine onto the isoquinoline ring using fluorinating agents .

Industrial Production Methods: Industrial production of fluorinated isoquinolines, including 4-(3-Fluorobenzoyl)isoquinoline, often employs transition metal-catalyzed reactions due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorobenzoyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzoyl)isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule . This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 4-(3-Fluorobenzoyl)isoquinoline is unique due to the specific positioning of the fluorine atom on the benzoyl group, which imparts distinct electronic and steric effects.

Properties

IUPAC Name

(3-fluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTVRXUGAYJMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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